molecular formula C14H18N2O9 B12395481 [(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate

[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate

Cat. No.: B12395481
M. Wt: 358.30 g/mol
InChI Key: NDSPIQVFZCSUKH-JERFEKOUSA-N
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Description

[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring and multiple hydroxyl groups, making it a versatile molecule in chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a β-keto ester and an amidine.

    Introduction of the acetyloxymethyl group: This step involves the acetylation of a hydroxymethyl group using acetic anhydride in the presence of a catalyst.

    Formation of the oxolan ring: This is typically done through a cyclization reaction involving a dihydroxy compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include acetic anhydride, β-keto esters, and catalysts like sulfuric acid or p-toluenesulfonic acid.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The acetyloxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, dihydropyrimidines, and substituted pyrimidines.

Scientific Research Applications

[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which [(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity, or interact with nucleic acids, affecting gene expression. The pathways involved often include signal transduction mechanisms and metabolic pathways that are crucial for cellular functions.

Comparison with Similar Compounds

[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate is unique due to its specific combination of functional groups and ring structures. Similar compounds include:

    [(2R,4S,5R)-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate: Lacks the acetyloxymethyl group.

    [(2R,4S,5R)-5-[5-(methoxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate: Contains a methoxymethyl group instead of an acetyloxymethyl group.

    [(2R,4S,5R)-5-[5-(ethoxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate: Contains an ethoxymethyl group instead of an acetyloxymethyl group.

Properties

Molecular Formula

C14H18N2O9

Molecular Weight

358.30 g/mol

IUPAC Name

[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C14H18N2O9/c1-6(17)23-4-8-3-16(14(22)15-12(8)21)13-11(20)10(19)9(25-13)5-24-7(2)18/h3,9-11,13,19-20H,4-5H2,1-2H3,(H,15,21,22)/t9-,10?,11+,13-/m1/s1

InChI Key

NDSPIQVFZCSUKH-JERFEKOUSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)COC(=O)C)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)COC(=O)C)O)O

Origin of Product

United States

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